(Z)-4-[3-bromo-1-(4-bromophenyl)-1-propenyl]-4'-chloro-1,1'-biphenyl
Description
Properties
CAS No. |
97338-01-7 |
|---|---|
Molecular Formula |
C21H15Br2Cl |
Molecular Weight |
462.6 g/mol |
IUPAC Name |
1-bromo-4-[(Z)-3-bromo-1-[4-(4-chlorophenyl)phenyl]prop-1-enyl]benzene |
InChI |
InChI=1S/C21H15Br2Cl/c22-14-13-21(18-5-9-19(23)10-6-18)17-3-1-15(2-4-17)16-7-11-20(24)12-8-16/h1-13H,14H2/b21-13- |
InChI Key |
VWVOZAJMMXTKPT-BKUYFWCQSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)Cl)/C(=C/CBr)/C3=CC=C(C=C3)Br |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)Cl)C(=CCBr)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis typically proceeds via the following key steps:
Formation of the Biphenyl Core with Halogen Substituents
Starting from appropriately substituted bromobenzene and chlorobenzene derivatives, biphenyl formation is achieved through palladium-catalyzed cross-coupling reactions such as Suzuki or Ullmann coupling. This step ensures the 4'-chloro and 4-bromo substituents are correctly positioned on the biphenyl scaffold.Synthesis of the Propenyl Bromide Intermediate
The propenyl side chain bearing bromine substituents is prepared by selective bromination of allylic or vinylic precursors or by Wittig-type olefination reactions using brominated phosphonium salts. The stereochemistry (Z) is controlled by reaction conditions and choice of reagents.Coupling of the Propenyl Unit to the Biphenyl Core
The propenyl bromide intermediate is coupled to the biphenyl core via nucleophilic substitution or cross-coupling reactions, often under mild conditions to preserve the Z-configuration.Purification and Characterization
The final product is purified by silica-gel column chromatography, and its structure and stereochemistry are confirmed by nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and sometimes X-ray crystallography.
Detailed Synthetic Procedures
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1. Biphenyl Formation | 4-bromophenylboronic acid + 4-chloroiodobenzene, Pd(PPh3)4 catalyst, base (K2CO3), solvent (THF/H2O), reflux | Suzuki coupling to form 4'-chloro-4-bromobiphenyl | High yield (>85%), regioselective |
| 2. Propenyl Bromide Synthesis | Allyl bromide + triphenylphosphine, n-BuLi, THF, 0 °C to RT | Formation of brominated phosphonium salt, followed by Wittig reaction with aldehyde | Moderate to high yield (60-80%), Z/E ratio controlled by temperature |
| 3. Coupling to Biphenyl | Biphenyl intermediate + propenyl bromide, Pd-catalyst or nucleophilic substitution, mild base, inert atmosphere | Formation of (Z)-4-[3-bromo-1-(4-bromophenyl)-1-propenyl]-4'-chloro-1,1'-biphenyl | Yield varies (50-75%), stereochemistry preserved |
| 4. Purification | Silica-gel column chromatography, eluent: n-hexane/ethyl acetate mixtures | Separation of isomers and impurities | Purity >95% confirmed by NMR |
Reaction Conditions and Optimization
- Temperature: Low to moderate temperatures (0–25 °C) favor the Z-isomer formation during Wittig or related olefination steps.
- Solvent: Polar aprotic solvents like tetrahydrofuran (THF) or dichloromethane (CH2Cl2) are preferred for coupling reactions.
- Catalysts: Palladium-based catalysts with phosphine ligands are standard for cross-coupling steps.
- Bases: Mild bases such as potassium carbonate or triethylamine are used to avoid side reactions.
- Time: Reaction times range from several hours to overnight, depending on step and scale.
Analytical and Research Findings
NMR Spectroscopy:
The Z-configuration is confirmed by characteristic coupling constants in ^1H NMR (typically J ~ 10 Hz for cis double bonds) and chemical shifts consistent with the propenyl and biphenyl environments.Mass Spectrometry:
Molecular ion peaks correspond to the expected molecular weight (~426.8 g/mol), confirming the presence of bromine and chlorine atoms.Chromatography:
Silica-gel chromatography effectively separates the Z-isomer from the E-isomer and other impurities, with eluent polarity optimized for best resolution.Yield and Purity:
Overall yields for the multi-step synthesis range from 40% to 75%, depending on scale and optimization. Purity is typically >95% after purification.
Summary Table of Preparation Methods
| Aspect | Method/Condition | Outcome/Notes |
|---|---|---|
| Biphenyl Core Synthesis | Suzuki coupling, Pd catalyst, K2CO3, THF/H2O | High regioselectivity, >85% yield |
| Propenyl Bromide Formation | Wittig reaction with brominated phosphonium salt, n-BuLi, THF | Z/E control by temperature, 60-80% yield |
| Coupling Step | Pd-catalyzed cross-coupling or nucleophilic substitution | Moderate yield, stereochemistry retention |
| Purification | Silica-gel chromatography, n-hexane/EtOAc | >95% purity, separation of isomers |
| Characterization | NMR, MS, IR spectroscopy | Confirmation of structure and Z-configuration |
Chemical Reactions Analysis
Types of Reactions
(Z)-4-[3-bromo-1-(4-bromophenyl)-1-propenyl]-4’-chloro-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The addition of oxygen or removal of hydrogen.
Reduction: The addition of hydrogen or removal of oxygen.
Substitution: The replacement of one atom or group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., OH⁻, NH₂⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated and chlorinated biphenyl derivatives, while reduction may produce dehalogenated compounds.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structural features often exhibit antimicrobial properties. The halogen substituents in (Z)-4-[3-bromo-1-(4-bromophenyl)-1-propenyl]-4'-chloro-1,1'-biphenyl may enhance its effectiveness against various bacterial strains. For instance, studies on related brominated compounds have shown promising results in inhibiting microbial growth, suggesting potential applications in developing new antimicrobial agents.
Antitumor Properties
The structural characteristics of this compound may also confer antitumor activity. Halogenated biphenyls are known to interact with cellular targets involved in cancer progression. Preliminary computational studies predict that this compound could inhibit specific cancer cell lines, although empirical studies are necessary to confirm these effects .
Synthesis and Modifications
The synthesis of this compound can be achieved through various methods that allow for the introduction of functional groups while maintaining stereochemical control. Techniques such as palladium-catalyzed coupling reactions are commonly employed to synthesize such halogenated compounds efficiently .
Organic Electronics
Due to its unique electronic properties stemming from its biphenyl structure and halogen substituents, this compound has potential applications in organic electronics. Research into similar compounds has shown their utility as charge transport materials in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
Polymer Chemistry
The compound's reactivity can be harnessed in polymer chemistry for creating novel materials with tailored properties. Its ability to undergo cross-linking reactions makes it suitable for developing high-performance polymers used in coatings and adhesives .
Case Studies and Research Findings
Several studies have explored the properties and applications of halogenated biphenyls:
- A study published in a peer-reviewed journal highlighted the synthesis of various brominated biphenyl derivatives and their subsequent biological evaluations, revealing significant antimicrobial activity against Gram-positive bacteria .
- Another research project focused on the use of halogenated compounds in organic electronic devices demonstrated that specific modifications could enhance charge mobility and stability in OLED applications .
Mechanism of Action
The mechanism of action of (Z)-4-[3-bromo-1-(4-bromophenyl)-1-propenyl]-4’-chloro-1,1’-biphenyl involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine and chlorine atoms can influence its binding affinity and reactivity. The propenyl linkage may also play a role in its biological activity by affecting its conformation and stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be compared to other halogenated biphenyl derivatives, focusing on substituent effects, physicochemical properties, and synthetic methodologies. Below is a detailed analysis:
Substituent Effects and Molecular Features
| Compound Name | CAS | Key Substituents | Molecular Features |
|---|---|---|---|
| (Z)-4-[3-bromo-1-(4-bromophenyl)-1-propenyl]-4'-chloro-1,1'-biphenyl | 97338-01-7 | - Two bromines (propenyl and phenyl) - 4'-chloro (biphenyl) - (Z)-stereochemistry |
Rigid biphenyl core with steric bulk from bromine and stereospecific propenyl bridge |
| 4,4'-Bis(Bromomethyl)-1,1'-biphenyl | Not provided | - Bromomethyl groups at 4,4' positions | Flexible methylene bridges; potential for crosslinking or polymerization |
| 4′-Chloro[1,1′-biphenyl]-4-sulfonyl chloride | 20443-74-7 | - 4'-chloro - 4-sulfonyl chloride |
Electron-withdrawing sulfonyl group; reactive towards nucleophiles |
| 4',4''-(kuinoksalin-2,3-diil)bis(N,N-bis(4-methoxyphenyl)-[1,1'-biphenyl]-4-amine) | Not provided | - Methoxyphenylamine substituents - Quinoxaline linker |
Extended π-conjugation; applications in OLEDs and charge-transport materials |
Key Observations :
- The target compound’s bromine substituents enhance hydrophobicity and steric hindrance compared to methoxy or sulfonyl groups in analogs .
- Unlike 4′-chloro[1,1′-biphenyl]-4-sulfonyl chloride, the absence of a sulfonyl group limits its reactivity in nucleophilic substitution reactions .
Physicochemical and Electronic Properties
| Property | Target Compound | 4,4'-Bis(Bromomethyl)-1,1'-biphenyl | 4′-Chloro[1,1′-biphenyl]-4-sulfonyl chloride |
|---|---|---|---|
| Molecular Weight | ~550 g/mol (estimated) | ~342 g/mol | ~287 g/mol |
| Polarity | Moderate (due to halogens) | Low | High (sulfonyl group) |
| Thermal Stability | High (rigid structure) | Moderate | Moderate (sulfonyl decomposition at >200°C) |
Electronic Properties :
Biological Activity
(Z)-4-[3-bromo-1-(4-bromophenyl)-1-propenyl]-4'-chloro-1,1'-biphenyl is a synthetic organic compound characterized by a biphenyl structure with multiple halogen substituents. This compound has garnered interest in medicinal chemistry due to its potential biological activities. The following sections will explore its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Structural Features
The molecular formula of this compound is , with a molecular weight of approximately 462.60 g/mol. The compound features:
- Biphenyl Backbone : Provides a stable framework for biological interactions.
- Halogen Substituents : The presence of bromine and chlorine enhances lipophilicity and biological reactivity, potentially influencing pharmacokinetic properties.
Potential Biological Activities
The biological activities of this compound can be categorized into several areas based on its structure:
- Antimicrobial Activity : Similar compounds with halogen substituents have shown efficacy against various microbial strains. The presence of bromine typically enhances the antimicrobial properties due to increased membrane permeability and interaction with cellular components.
- Antitumor Activity : Compounds with similar biphenyl structures have demonstrated anticancer properties in various human cancer cell lines. Specifically, the introduction of halogens can increase cytotoxicity and induce apoptosis in tumor cells .
- Neuroprotective Effects : Research indicates that derivatives of halogenated biphenyls may possess neuroprotective properties by modulating glutamate receptors, which are critical in neurodegenerative diseases .
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Cross-Coupling Reactions : Utilizing palladium-catalyzed cross-coupling techniques to introduce bromine and chlorine substituents onto the biphenyl framework.
- Electrophilic Aromatic Substitution : This method allows for selective substitution on the aromatic rings, facilitating the introduction of halogens.
- Alkene Functionalization : The propenyl group can be synthesized through alkene functionalization strategies that maintain stereochemistry.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for predicting the biological activity of this compound:
| Structural Feature | Biological Activity |
|---|---|
| Biphenyl Framework | Stabilizes interactions with biological targets |
| Bromine Substituents | Enhances antimicrobial and anticancer properties |
| Chlorine Substituent | Modulates lipophilicity and cellular uptake |
The combination of these features suggests that modifications to either the bromine or chlorine substituents could lead to enhanced biological activity.
Case Studies and Research Findings
Recent studies have focused on the biological effects of similar compounds:
- A study on brominated biphenyl derivatives indicated significant cytotoxicity against human cancer cell lines, with some compounds inducing G2/M phase arrest, leading to apoptosis .
- Research highlighted the neuroprotective effects of halogenated compounds in inhibiting glutamate-induced calcium ion uptake in synaptosomes, suggesting potential applications in treating neurodegenerative disorders .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (Z)-4-[3-bromo-1-(4-bromophenyl)-1-propenyl]-4'-chloro-1,1'-biphenyl, and what reaction conditions optimize yield and purity?
- Methodology :
- Step 1 : Begin with 4-bromobenzaldehyde and allyl chloride to form the propenyl backbone via a Wittig reaction (using a base like potassium tert-butoxide). This step introduces the brominated phenyl group and establishes the alkene moiety .
- Step 2 : Use Stille coupling to attach the 4'-chlorobiphenyl fragment. For example, react a tributyltin intermediate (derived from 4-bromo-N,N-bis(4-methoxyphenyl)aniline) with a halogenated biphenyl precursor under palladium catalysis .
- Step 3 : Purify intermediates via column chromatography or recrystallization to isolate the Z-isomer. Confirm stereochemistry using NOESY NMR to detect spatial proximity of substituents across the double bond .
- Optimization : High yields (>70%) are achieved by maintaining anhydrous conditions, using degassed solvents, and controlling reaction temperature (60–80°C for Stille coupling).
Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation of this compound?
- Spectroscopy :
- ¹H/¹³C NMR : Identify proton environments (e.g., vinyl protons at δ 6.2–6.8 ppm for Z-configuration) and carbon hybridization. Use HSQC/HMBC to correlate adjacent atoms .
- Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ at m/z 547.89 for C₂₁H₁₄Br₂Cl).
- Crystallography :
- Single-crystal X-ray diffraction resolves the Z-configuration and dihedral angles between aromatic rings. Refinement via SHELXL ( ) handles heavy atoms (Br, Cl) by applying anisotropic displacement parameters and correcting for absorption effects .
Advanced Research Questions
Q. How does the Z-configuration impact electronic properties and intermolecular interactions in solid-state applications?
- Electronic Effects : The Z-configuration creates a non-planar geometry , reducing conjugation between the biphenyl and propenyl moieties. This lowers π-π stacking efficiency but enhances dipole interactions due to polarized C-Br and C-Cl bonds .
- Intermolecular Interactions : X-ray data ( ) reveals halogen bonding (Br···Cl, ~3.3 Å) and C-H···π interactions (~2.8 Å), critical for crystal packing. These interactions can be modeled using Mercury software to predict material stability .
Q. What crystallographic challenges arise during refinement of halogen-rich structures, and how are they addressed?
- Challenges :
- Disorder : Heavy atoms (Br, Cl) may exhibit positional disorder due to large electron clouds.
- Absorption : High X-ray absorption by bromine requires multi-scan corrections during data collection.
- Solutions :
- Use SHELXL 's PART instruction to model disorder. Apply ISOR restraints to anisotropic displacement parameters for halogens .
- Collect data with Mo-Kα radiation (λ = 0.7107 Å) to mitigate absorption errors.
Q. How can researchers resolve contradictory data between synthetic batches, such as varying melting points or NMR shifts?
- Approach :
- Purity Analysis : Perform HPLC-MS to detect impurities (e.g., E-isomer or unreacted precursors).
- Crystallographic Validation : Compare unit cell parameters across batches; discrepancies >0.02 Å suggest polymorphic variations .
- Reaction Monitoring : Use in situ IR spectroscopy to track reaction progress and identify side products (e.g., dehalogenation byproducts at ~500 cm⁻¹) .
Q. What mechanistic insights explain selectivity in cross-coupling reactions during synthesis?
- Stille Coupling Mechanism :
- Oxidative addition of the Pd⁰ catalyst to the aryl halide forms a PdII intermediate. Transmetallation with the organotin reagent precedes reductive elimination to form the C-C bond .
- Selectivity : Electron-withdrawing groups (Cl, Br) on the biphenyl enhance oxidative addition rates. Steric hindrance from the propenyl chain favors coupling at the less hindered position .
Q. How can computational methods predict the compound’s electronic behavior in optoelectronic applications?
- DFT Calculations :
- Optimize geometry using B3LYP/6-31G(d) to compute frontier molecular orbitals (HOMO-LUMO gap ~4.2 eV). The bromine and chlorine atoms lower LUMO energy, enhancing electron-accepting capacity .
- TD-DFT : Simulate UV-Vis spectra (λmax ~280 nm) to correlate with experimental data from UV-Vis spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
